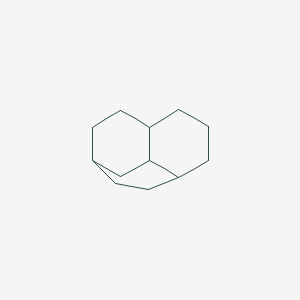
Decahydro-1,7-ethanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-1,7-ethanonaphthalene, also known as tricyclo[6.2.2.0(2,7)]dodecane, is a polycyclic hydrocarbon with the molecular formula C12H20 . This compound is characterized by its unique tricyclic structure, which consists of three fused rings. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, making it relatively stable.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydro-1,7-ethanonaphthalene can be synthesized through the partial hydrogenation of 1,4,4a,5,6,8a-hexahydro-1,4-ethanonaphthalene over a nickel–kieselguhr catalyst . The process involves the addition of hydrogen to the unsaturated bonds in the starting material, resulting in the formation of the fully saturated this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves catalytic hydrogenation, which is a common industrial process for producing saturated hydrocarbons. This method typically employs high-pressure hydrogen gas and a metal catalyst such as nickel or palladium.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1,7-ethanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Although it is already a fully saturated hydrocarbon, further reduction can lead to the formation of more stable derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine in the presence of a catalyst.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as amino alcohols and halogenated compounds .
Scientific Research Applications
Decahydro-1,7-ethanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic compounds.
Medicine: Some derivatives are explored for their pharmacological potential as therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of decahydro-1,7-ethanonaphthalene and its derivatives involves interactions with various molecular targets. For example, its amino alcohol derivatives can interact with biological membranes, altering their properties and potentially leading to biological effects . The exact pathways and molecular targets depend on the specific derivative and its functional groups.
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: Another polycyclic hydrocarbon with similar stability and reactivity.
Decahydro-1,4-ethanonaphthalene: A closely related compound with a slightly different structure.
Uniqueness
Decahydro-1,7-ethanonaphthalene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
54516-68-6 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
tricyclo[6.2.2.04,9]dodecane |
InChI |
InChI=1S/C12H20/c1-2-10-6-4-9-5-7-11(3-1)12(10)8-9/h9-12H,1-8H2 |
InChI Key |
SFNGMIZZMRGBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3CCC(C1)C2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















